2-Chloro-5-nitrobenzenesulfonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5375. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-nitrobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO5S/c7-5-2-1-4(8(9)10)3-6(5)14(11,12)13/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTARUIZNIWBCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059137 | |

| Record name | Benzenesulfonic acid, 2-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Chloro-5-nitrobenzenesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20075 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

96-73-1 | |

| Record name | 2-Chloro-5-nitrobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 2-chloro-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-nitrobenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 2-chloro-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 2-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-nitrobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-5-nitrobenzenesulfonic acid physical and chemical properties

An In-depth Technical Guide to 2-Chloro-5-nitrobenzenesulfonic Acid: Properties, Reactivity, and Applications

Introduction

This compound (CAS No. 96-73-1) is a significant organosulfur compound that serves as a cornerstone intermediate in the fine chemical industry.[1] Its molecular architecture, featuring a benzene ring substituted with a chloro group, a nitro group, and a sulfonic acid group, imparts a unique combination of reactivity and physical properties.[2][3] These functional groups dictate its utility, primarily as a precursor in the synthesis of a wide array of dyes and pigments.[1][4] The sulfonic acid moiety confers aqueous solubility, a desirable trait in many industrial processes, while the electron-withdrawing nature of the chloro and nitro groups activates the aromatic ring for specific nucleophilic substitution reactions.[1][5] This guide offers a comprehensive exploration of the physical and chemical properties, synthesis, reactivity, and safe handling of this compound, tailored for researchers, chemists, and professionals in drug development and chemical manufacturing.

Chemical Identity and Structure

A clear understanding of the molecule's structure is fundamental to appreciating its chemical behavior.

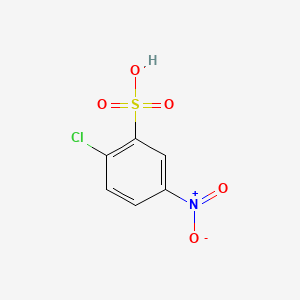

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | [6] |

| CAS Number | 96-73-1 | [2] |

| Molecular Formula | C₆H₄ClNO₅S | [2] |

| Molecular Weight | 237.62 g/mol | [2][6] |

| Canonical SMILES | C1=CC(=C(C=C1[O-])S(=O)(=O)O)Cl | [6] |

| InChIKey | GNTARUIZNIWBCN-UHFFFAOYSA-N | [6] |

| EC Number | 202-528-9 | [7] |

| Synonyms | 2-Chloro-5-nitrobenzenesulphonic acid, 4-chloro-3-sulphonitrobenzene |[3][6] |

Physicochemical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic processes. The compound is typically a tan or light yellow to brownish crystalline solid.[2][8] It is known to crystallize from water as a dihydrate.[8]

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Appearance | Tan to light yellow crystalline powder/solid | [2][8] |

| Melting Point | 169-170 °C (dihydrate, with decomposition) | [7][8] |

| Boiling Point | Decomposes before boiling | [5] |

| Solubility in Water | Soluble | [2][5] |

| Density | ~1.7 g/cm³ | [7][9] |

| Topological Polar Surface Area | 109 Ų | [2][6] |

| XLogP3 | 1.1 | [7] |

| Hydrogen Bond Donor Count | 1 | [2][7] |

| Hydrogen Bond Acceptor Count | 5 | [2][7] |

| Storage Temperature | Refrigerator |[2] |

Reactivity and Chemical Behavior

The chemical reactivity of this compound is governed by the interplay of its three functional groups on the benzene ring.

-

Sulfonic Acid Group (-SO₃H): This is a strongly acidic group, making the compound a strong acid and enhancing its water solubility.[5]

-

Nitro (-NO₂) and Chloro (-Cl) Groups: Both are strong electron-withdrawing groups. They deactivate the benzene ring towards electrophilic substitution reactions. However, they strongly activate the ring for nucleophilic aromatic substitution , particularly at the chlorine-bearing carbon atom.[5]

This activation is central to its primary industrial applications. Key reactions include:

-

Amination: This is the most significant reaction, where the chloro group is displaced by an amine (e.g., ammonia) to produce 4-nitroaniline-2-sulfonic acid. This product is a vital diazo component used in the manufacturing of azo dyes.[1][8]

-

Reduction: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents. This reaction yields 2,5-diaminobenzenesulfonic acid, another important intermediate for colorants.[1][8]

-

Further Halogenation: The compound can undergo further chlorination to yield products like 2,6-dichloro-4-nitroaniline.[8]

Caption: Key synthetic transformations of this compound.

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the sulfonation of 4-chloronitrobenzene.[1][8] This electrophilic aromatic substitution reaction is typically carried out using oleum (fuming sulfuric acid, H₂SO₄·xSO₃) at elevated temperatures.[8][10]

Causality in Synthesis:

-

Choice of Reagent: Oleum is used instead of concentrated sulfuric acid because it contains excess sulfur trioxide (SO₃), a very powerful electrophile, which is necessary to sulfonate the already deactivated 4-chloronitrobenzene ring.

-

Temperature Control: The reaction temperature must be meticulously controlled (e.g., around 115 °C).[8] Insufficient temperature leads to a slow or incomplete reaction, while excessive temperatures increase the risk of side reactions and explosive decomposition. The compound is known to decompose explosively above 200 °C.[8]

Caption: Simplified workflow for the industrial synthesis of the title compound.

Applications in Research and Industry

The primary utility of this compound is as a versatile intermediate.[4]

-

Dye and Pigment Industry: This is its most significant area of application. It is a crucial precursor for producing sulfonated aromatic amines, which are fundamental building blocks for a vast range of azo dyes used in the textile, printing, and coatings industries.[1][5]

-

Organic Synthesis: It serves as a starting material for creating more complex molecules. Its functional groups allow for sequential, site-selective reactions, making it a valuable tool for synthetic chemists.[4][5]

-

Pharmaceutical and Agrochemical Research: While its direct use in final drug products is less common, derivatives of related structures like 2-chloro-5-nitrobenzoic acid have been investigated for their potential as antibacterial agents.[11][12] This suggests that the core structure may be of interest in the development of new bioactive molecules.

Safety, Handling, and Storage

Hazard Profile: According to the Globally Harmonized System (GHS), this compound is a hazardous substance.

-

Classification: It is classified as causing severe skin burns and eye damage (Skin Corrosion 1B) and may cause an allergic skin reaction (Skin Sensitization 1).[6][13]

-

Hazards: Inhalation can lead to corrosive injuries to the respiratory tract.[6] The compound is a dermatotoxin and can cause toxic pneumonitis.[6] Caution is advised as it can decompose explosively when heated above 200°C.[8]

Table 3: GHS Hazard Information

| Hazard Statement | Code | Description |

|---|---|---|

| H314 | Danger | Causes severe skin burns and eye damage |

| H317 | Warning | May cause an allergic skin reaction |

Safe Handling Protocol (Self-Validating System):

-

Engineering Controls (Primary Barrier): All handling of the solid powder must be conducted in a certified chemical fume hood to prevent inhalation of dust.[14] The work area must be equipped with an accessible eyewash station and safety shower.[14]

-

Personal Protective Equipment (PPE) (Secondary Barrier):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[13]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a chemically resistant lab coat or coveralls.[14]

-

Respiratory Protection: If dust exposure is possible despite engineering controls, a full-face respirator with appropriate particulate filters is necessary.[13]

-

Self-Validation: Regular inspection of PPE for integrity before each use is mandatory. Any compromised equipment must be replaced immediately.

-

-

Handling Procedures:

-

Storage:

-

Disposal:

-

Dispose of waste material through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[14] Do not allow the product to enter drains.

-

Conclusion

This compound is a chemical of significant industrial importance, primarily driven by its role as a key intermediate in the synthesis of dyes and colorants. Its value stems from the specific reactivity imparted by its chloro, nitro, and sulfonic acid functional groups, which allows for controlled and strategic chemical transformations. While its direct application in areas like drug development is not widespread, its utility as a foundational building block in organic synthesis remains critical. A thorough understanding of its physicochemical properties, combined with strict adherence to safety and handling protocols, is essential for leveraging its synthetic potential while mitigating the associated risks.

References

-

ChemicalBook. (2023). This compound Chemical Properties,Uses,Production.

-

Guidechem. (n.d.). This compound 96-73-1 wiki.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information.

-

ECHEMI. (n.d.). This compound | 96-73-1.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of this compound: A Deep Dive.

-

Chemsrc. (n.d.). This compound | CAS#:96-73-1.

-

Sigma-Aldrich. (n.d.). 2-CHLORO-5-NITRO-BENZENESULFONIC ACID.

-

Chlorinated Benzene Manufacturer. (n.d.). This compound.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: Your Key Intermediate for Vibrant Colorants.

-

ECHEMI. (n.d.). This compound SDS, 96-73-1 Safety Data Sheets.

-

Pfaltz & Bauer. (2023). SAFETY DATA SHEET: this compound dihydrate 60%.

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET: 2-Chloro-5-nitrobenzoic acid.

-

Google Patents. (n.d.). DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride.

-

Guidechem. (n.d.). This compound 96-73-1.

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of 2-Chloro-5-nitrobenzoic Acid in Pharmaceutical Synthesis.

-

MDPI. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Exporter [chlorobenzene.ltd]

- 6. This compound | C6H4ClNO5S | CID 7310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. This compound | 96-73-1 [chemicalbook.com]

- 9. This compound | CAS#:96-73-1 | Chemsrc [chemsrc.com]

- 10. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials [mdpi.com]

- 13. echemi.com [echemi.com]

- 14. pfaltzandbauer.com [pfaltzandbauer.com]

2-Chloro-5-nitrobenzenesulfonic acid CAS number 96-73-1

An In-Depth Technical Guide to 2-Chloro-5-nitrobenzenesulfonic Acid (CAS 96-73-1)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate. Designed for researchers, chemists, and professionals in the drug development and fine chemical industries, this document delves into the compound's synthesis, chemical properties, reactivity, and primary applications, with a strong emphasis on the scientific principles that govern its use.

Core Chemical Identity and Physical Properties

This compound (CAS No. 96-73-1) is a substituted aromatic compound containing chloro, nitro, and sulfonic acid functional groups.[1] These groups dictate its chemical behavior and utility as a precursor in organic synthesis. The compound typically appears as a tan or light yellow to brownish crystalline solid and is often found in its dihydrate form.[2][3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 96-73-1 | [2][6] |

| Molecular Formula | C₆H₄ClNO₅S | [6][7] |

| Molecular Weight | 237.62 g/mol | [1][6] |

| Appearance | Tan / light yellow to brownish solid | [2][5] |

| Melting Point | >300°C | [6][8] |

| Density | 1.7 ± 0.1 g/cm³ | [6] |

| Purity | Typically ≥97-99% | [6] |

| Synonyms | 4-Nitrochlorobenzene-2-sulfonic acid, p-Nitrochlorobenzene-o-sulfonic acid | [1][8] |

Synthesis Pathway: Electrophilic Aromatic Substitution

The industrial synthesis of this compound is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.[9] The primary method involves the direct sulfonation of 4-chloronitrobenzene.[2][10][11]

Causality in Synthesis: The choice of starting material and reaction conditions is critical for achieving high yield and purity. 4-chloronitrobenzene is used because the existing chloro and nitro groups direct the incoming electrophile (SO₃) to the desired ortho position relative to the chlorine atom. The use of oleum (fuming sulfuric acid, H₂SO₄·xSO₃) as the sulfonating agent provides a high concentration of the sulfur trioxide electrophile, driving the reaction forward.[4]

Protocol 1: Synthesis via Sulfonation of 4-Chloronitrobenzene

-

Reagent Preparation : Charge a suitable glass-lined reactor with 4-chloronitrobenzene.

-

Sulfonation : Slowly add 65% oleum to the reactor while maintaining vigorous stirring.[4]

-

Temperature Control (Critical Step) : The reaction is highly exothermic. The temperature must be meticulously controlled and maintained at approximately 115-120°C.[4][12] Failure to control the temperature can lead to the formation of undesired isomers and byproducts, significantly reducing the purity of the final product.

-

Reaction Monitoring : The reaction is monitored until the complete disappearance of the starting 4-chloronitrobenzene, typically via HPLC analysis.

-

Work-up : Upon completion, the reaction mixture is carefully quenched, often by pouring it onto ice, which precipitates the sulfonic acid product.[12]

-

Isolation : The precipitated solid is isolated by filtration, washed to remove residual acid, and dried. The product is often obtained as the dihydrate.[4]

Caption: Synthesis of this compound.

Chemical Reactivity and Applications

The utility of this compound stems from the distinct reactivity of its three functional groups, which allows it to serve as a versatile intermediate, particularly in the dye manufacturing industry.[2][10]

Cornerstone of the Dyestuff Industry

The primary application of this compound is as a precursor for other vital colorant intermediates.[10][11] Its strategic importance lies in its role in building more complex molecules used in azo dyes, which are widely used in textiles, printing, and coatings.[2]

-

Amination : The activated chlorine atom can be substituted by an amino group (amination) to yield 4-nitroaniline-2-sulfonic acid. This derivative is an essential diazo component used in the synthesis of azo dyes.[2][4]

-

Reduction : The nitro group can be readily reduced to an amine, which, following the amination of the chloro group, leads to the production of 2,5-diaminobenzenesulfonic acid.[2] This diamino compound is another crucial building block for advanced colorants.

-

Chlorination : The compound can also undergo further chlorination to produce derivatives like 2,6-dichloro-4-nitroaniline, a niche intermediate.[4]

Caption: Key synthetic transformations and applications workflow.

Role in Pharmaceutical and Agrochemical Synthesis

While its primary role is in the dye industry, the structural motifs of this compound are relevant to medicinal and agricultural chemistry. The chloro-nitro-aromatic core is a feature in various biologically active molecules. Although direct applications in drug development are not widespread, its derivatives, such as 2-chloro-5-nitrobenzoic acid, have been investigated for synthesizing compounds with potential antibacterial activity.[13][14][15][16] It serves as a starting material for creating more complex molecules with specific biological functions, including pesticides and pharmaceutical agents.[5][13]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is paramount to ensure laboratory and industrial safety. The compound is classified as a hazardous substance.[3][17]

Table 2: GHS Hazard Information

| Hazard Statement | Code | Classification | Source(s) |

| Causes severe skin burns and eye damage | H314 | Skin Corrosion/Irritation, Category 1B | [1][5][17] |

| May cause an allergic skin reaction | H317 | Skin Sensitization, Category 1 | [1][5][17] |

| Harmful if swallowed, in contact with skin, or if inhaled | H302, H312, H332 | Acute Toxicity (Oral, Dermal, Inhalation) | [3] |

| May cause respiratory irritation | H335 | Specific target organ toxicity | [3] |

Protocol 2: Safe Handling and Emergency Procedures

-

Engineering Controls : Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood to avoid breathing dust or vapors.[3] Ensure an eyewash station and safety shower are readily accessible.[3]

-

Personal Protective Equipment (PPE) :

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Spill Response :

-

First Aid :

-

Eyes : Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[3][17]

-

Skin : Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation or a rash occurs, seek medical attention.[3][17]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen and seek medical help.[3][17]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][17]

-

Caption: Core principles for the safe handling of the compound.

Conclusion

This compound is a foundational intermediate chemical whose industrial significance, particularly in the synthesis of colorants, cannot be overstated. A thorough understanding of its synthesis, governed by the principles of electrophilic aromatic substitution, and its reactivity is essential for its effective and safe utilization. While its primary role has been in the dye industry, its structural framework continues to be of interest for creating novel molecules in pharmaceuticals and agrochemicals, underscoring its enduring importance in applied chemistry.

References

- This compound: Your Key Intermediate for Vibrant Colorants. Ningbo Inno Pharmchem Co.,Ltd.

- Exploring the Synthesis and Applications of this compound: A Deep Dive by NINGBO INNO PHARMCHEM CO.,LTD. Ningbo Inno Pharmchem Co., Ltd.

- This compound | CAS#:96-73-1. Chemsrc.

- SAFETY DATA SHEET - Pfaltz & Bauer. Pfaltz & Bauer.

- This compound | 96-73-1. ChemicalBook.

- This compound SDS, 96-73-1 Safety D

- This compound 96-73-1 wiki. Guidechem.

- Cas 96-73-1, this compound. lookchem.

- DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride.

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- This compound - Chlorinated Benzene Manufacturer in China. JINHAO.

- This compound | C6H4ClNO5S | CID 7310. PubChem.

- This compound (CAS 96-73-1): A Fundamental Intermediate Explained by NINGBO INNO PHARMCHEM CO.,LTD. Ningbo Inno Pharmchem Co., Ltd.

- 2-Chloro-5-nitrobenzene sulfonic acid. NIST WebBook.

- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener

- The Role of 2-Chloro-5-nitrobenzoic Acid in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd.

- 2-Chloro-5-nitrobenzoic Acid. Naarini Molbio Pharma.

- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.

Sources

- 1. This compound | C6H4ClNO5S | CID 7310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pfaltzandbauer.com [pfaltzandbauer.com]

- 4. This compound | 96-73-1 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | CAS#:96-73-1 | Chemsrc [chemsrc.com]

- 7. 2-Chloro-5-nitrobenzene sulfonic acid [webbook.nist.gov]

- 8. lookchem.com [lookchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]

- 13. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Exporter [chlorobenzene.ltd]

- 14. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials [mdpi.com]

- 15. nbinno.com [nbinno.com]

- 16. Naarini Molbio Pharma [naarini.com]

- 17. echemi.com [echemi.com]

A Technical Guide to 2-Chloro-5-nitrobenzenesulfonic Acid: Structure, Synthesis, and Applications

Executive Summary

This document serves as a comprehensive technical guide on 2-Chloro-5-nitrobenzenesulfonic acid (CAS No. 96-73-1), a pivotal chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this guide elucidates the compound's molecular structure, physicochemical properties, established synthesis protocols, and key applications, particularly within the dye and pharmaceutical industries. Emphasis is placed on the scientific rationale behind synthetic methodologies and safe handling procedures, ensuring both theoretical understanding and practical applicability.

Chemical Identity and Molecular Structure

This compound is an aromatic organic compound featuring a benzene ring substituted with three distinct functional groups that dictate its chemical reactivity and utility.

Molecular Formula and Physicochemical Identifiers

The fundamental chemical and physical identifiers for this compound are summarized below, providing a quantitative basis for its identity.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClNO₅S | [1][2][3][4][5] |

| Molecular Weight | 237.62 g/mol | [1][2][3] |

| CAS Number | 96-73-1 | [1][2] |

| EC Number | 202-528-9 | [3] |

| PubChem CID | 7310 | [1] |

| Appearance | Tan to light yellow solid/crystalline powder.[2][3][6] | |

| Melting Point | 169-170 °C (decomposes) | [3][6] |

| Solubility | Soluble in water. |

IUPAC Nomenclature and Synonyms

The standardized IUPAC name for this compound is This compound .[1] It is also commonly referred to by several synonyms in literature and commerce, including:

-

Benzenesulfonic acid, 2-chloro-5-nitro-[1]

-

2-Chloro-5-nitrobenzenesulphonic acid[1]

-

p-Nitrochlorobenzene-o-sulfonic acid

Structural Elucidation

The molecular architecture consists of a central benzene ring. The positions of the substituents are critical: the sulfonic acid group (-SO₃H) defines the first carbon position, the chlorine atom (-Cl) is located at the ortho position (C2), and the nitro group (-NO₂) is at the meta position relative to the chlorine (C5).

Figure 1: 2D chemical structure of this compound.

Synthesis Protocol and Mechanistic Rationale

The industrial synthesis of this compound is predominantly achieved through the electrophilic aromatic substitution of 1-chloro-4-nitrobenzene.

Caption: High-level workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

-

Vessel Preparation: Charge a glass-lined reactor suitable for corrosive and exothermic reactions with a calculated amount of fuming sulfuric acid (20-65% oleum).

-

Reactant Addition: Gradually introduce 1-chloro-4-nitrobenzene to the oleum under constant agitation. The addition rate must be carefully controlled to manage the reaction exotherm.

-

Reaction Execution: Heat the mixture to 110-120°C and maintain this temperature for several hours.[6] Reaction completion is monitored via HPLC by observing the disappearance of the starting material.

-

Quenching and Precipitation: Cool the reaction mixture and carefully quench it by pouring it onto crushed ice. This step simultaneously halts the reaction and precipitates the sulfonic acid product, which has lower solubility in the resulting dilute acid medium.

-

Isolation and Purification: Isolate the solid precipitate by filtration. Wash the filter cake with cold, dilute sulfuric acid to remove impurities. The crude product can be recrystallized from water to achieve high purity, often yielding the dihydrate form.[6]

Expertise & Causality: Justification of Protocol Choices

-

Choice of Sulfonating Agent: The benzene ring in 1-chloro-4-nitrobenzene is significantly deactivated towards electrophilic attack due to the potent electron-withdrawing effects of both the nitro (-NO₂) and chloro (-Cl) groups. Standard concentrated sulfuric acid is insufficiently reactive. Oleum, a solution of sulfur trioxide (SO₃) in H₂SO₄, provides a high concentration of the active electrophile, SO₃, which is necessary to drive the reaction to completion.[3][6]

-

Temperature Control: The sulfonation reaction is highly exothermic. Precise temperature control is paramount to prevent runaway reactions and the formation of undesired byproducts, such as polysulfonated species or thermal decomposition products.[6][7]

-

Regiochemistry: The incoming electrophile (SO₃) is directed to the position ortho to the chlorine atom. This is because the chlorine, despite being deactivating overall, is an ortho-, para- director. The para position is blocked by the nitro group, and the positions ortho to the strongly deactivating nitro group are highly unfavorable. This results in selective sulfonation at the C2 position.

Applications in Industry and Research

The unique arrangement of reactive functional groups makes this compound a versatile building block in organic synthesis.

Cornerstone of the Dye Industry

The primary application of this compound is as an intermediate in the manufacture of dyes and pigments.[8][7]

-

Precursor to Diazo Components: Amination of the compound yields 4-nitroaniline-2-sulfonic acid, a critical diazo component used in the synthesis of a wide range of azo dyes.[6][8][7]

-

Synthesis of Diamine Intermediates: Subsequent reduction of the nitro group in these derivatives leads to important colorant intermediates like 2,5-diaminobenzenesulfonic acid.[6][8][7] The sulfonic acid group is particularly valuable as it imparts water solubility to the final dye products, a crucial property for textile dyeing processes.

Utility in Pharmaceutical and Fine Chemical Synthesis

For drug development professionals, this molecule serves as a valuable starting material or scaffold. The three distinct functional groups offer orthogonal reactivity:

-

The nitro group can be readily reduced to an amine, which is a key functional group for amide bond formation, diazotization, or nucleophilic substitution reactions.

-

The chlorine atom can be displaced via nucleophilic aromatic substitution, allowing for the introduction of various other functionalities.

-

The sulfonic acid group can be converted into sulfonyl chlorides or sulfonamides, which are prevalent motifs in many pharmaceutical agents (e.g., sulfa drugs).

Safety, Handling, and Hazard Management

Due to its corrosive nature, strict adherence to safety protocols is mandatory when handling this compound.

-

Hazard Classification: The compound is classified as causing severe skin burns and eye damage.[1][3][9] It may also cause an allergic skin reaction.[9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly-fitting safety goggles and a face shield.[9]

-

Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and impervious protective clothing.[9][10]

-

Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10]

-

-

Handling and Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. Keep away from incompatible materials such as strong bases and oxidizing agents.

-

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

-

References

-

This compound | C6H4ClNO5S | CID 7310 - PubChem. [Link]

-

P.N.C.B.O.S.A. 2- Chloro 5-Nitro Benzine Sulfonic Acid 2 - IndiaMART. [Link]

- DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google P

-

This compound: Your Key Intermediate for Vibrant Colorants. [Link]

-

Exploring the Synthesis and Applications of this compound: A Deep Dive by NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. This compound | C6H4ClNO5S | CID 7310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. m.indiamart.com [m.indiamart.com]

- 5. 2-CHLORO-5-NITRO-BENZENESULFONIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 96-73-1 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. echemi.com [echemi.com]

- 10. pfaltzandbauer.com [pfaltzandbauer.com]

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-5-nitrobenzenesulfonic Acid from p-Nitrochlorobenzene

Abstract: This document provides an in-depth technical guide for the synthesis of 2-Chloro-5-nitrobenzenesulfonic acid (CAS No: 96-73-1), a pivotal intermediate in the chemical industry. The primary focus is on its production via the electrophilic sulfonation of p-nitrochlorobenzene. This guide delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, outlines critical safety and handling procedures, and discusses modern analytical techniques for product characterization. It is intended for an audience of researchers, chemists, and professionals in chemical and drug development who require a blend of theoretical understanding and practical, actionable insights.

Introduction: The Strategic Importance of this compound

This compound is a cornerstone intermediate, primarily leveraged in the synthesis of dyes and pigments.[1][2] Its molecular architecture makes it an indispensable precursor for producing other vital fine chemicals. The most common and industrially significant method for its synthesis is the direct sulfonation of p-nitrochlorobenzene (also known as 4-chloronitrobenzene) using fuming sulfuric acid (oleum).[1][2]

The strategic value of this compound lies in its role as a precursor to key colorant components. For instance, amination of this compound yields 4-nitroaniline-2-sulfonic acid, an essential diazo component for a wide range of azo dyes.[2][3] Subsequent reduction leads to 2,5-diaminobenzenesulfonic acid, another critical building block in the creation of complex colorants.[1][2] This guide will provide a comprehensive overview of its synthesis, ensuring a robust understanding of both the process and the principles that govern it.

Part 1: The Core Chemistry: Mechanism of Electrophilic Aromatic Sulfonation

The synthesis of this compound from p-nitrochlorobenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process hinges on the attack of a potent electrophile, sulfur trioxide (SO₃), on the electron-rich aromatic ring.

1.1. Generation of the Electrophile The active electrophile, sulfur trioxide (SO₃), is abundantly available in fuming sulfuric acid (oleum), which is a solution of SO₃ in H₂SO₄.[4] SO₃ is a powerful electrophile due to the significant positive charge on the sulfur atom, arising from the strong electron-withdrawing effect of the three oxygen atoms. In concentrated sulfuric acid, SO₃ exists in a slight equilibrium, but using oleum provides a much higher concentration, driving the reaction more efficiently.[5]

1.2. The Substitution Mechanism The reaction proceeds through a well-established two-step mechanism:

-

Attack of the Aromatic Ring: The π-electron system of the p-nitrochlorobenzene ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃. This step is the rate-determining step of the reaction.[4]

-

Formation of the Sigma Complex: This attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex.

-

Deprotonation and Re-aromatization: A weak base, typically the hydrogen sulfate ion (HSO₄⁻) present in the medium, abstracts a proton from the carbon atom bonded to the newly added sulfonyl group. This restores the aromatic π-system, yielding the final product.[4][6]

1.3. Regioselectivity: The Role of Directing Groups The position of the incoming sulfonic acid group is dictated by the existing substituents on the benzene ring:

-

Chloro Group (-Cl): An ortho-, para-director and a deactivator.

-

Nitro Group (-NO₂): A meta-director and a strong deactivator.

The sulfonation occurs at the position ortho to the chlorine atom and meta to the nitro group. This is the C-2 position, which is the most activated (or least deactivated) site on the ring for electrophilic attack.

Reaction Pathway Diagram

Caption: Overall reaction for the sulfonation of p-Nitrochlorobenzene.

Part 2: A Field-Proven Experimental Protocol

This section details a robust, step-by-step procedure for the synthesis. The paramount consideration throughout this synthesis is meticulous temperature control . The reaction is highly exothermic, and failure to manage the temperature can lead to the formation of byproducts and, in extreme cases, explosive decomposition.[3]

2.1. Materials and Reagents

| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

|---|---|---|---|---|

| p-Nitrochlorobenzene | 100-00-5 | C₆H₄ClNO₂ | 157.56 | Solid, toxic, irritant |

| Fuming Sulfuric Acid (25% SO₃) | 8014-95-7 | H₂SO₄ + SO₃ | Variable | Liquid, highly corrosive |

| Ice | N/A | H₂O | 18.02 | Solid |

| Sodium Chloride | 7647-14-5 | NaCl | 58.44 | Solid, used for salting out |

2.2. Step-by-Step Synthesis Procedure

-

Reactor Setup: Equip a 1L three-necked round-bottom flask with a mechanical stirrer, a thermometer reaching into the reaction mixture, and a pressure-equalizing dropping funnel. Place the flask in a heating mantle connected to a temperature controller. Rationale: This setup allows for controlled addition of reagents, constant agitation for a homogenous reaction, and precise temperature monitoring and control.

-

Charge Reactant: Charge the flask with 157.5 g (1.0 mol) of p-nitrochlorobenzene. Begin stirring and gently heat the solid until it melts.

-

Sulfonating Agent Addition: Slowly add 280 g of fuming sulfuric acid (25% oleum) dropwise from the dropping funnel over 1.5-2 hours.[7] Maintain the internal temperature of the reaction mixture between 100-110°C.[7] Causality: The slow addition and external cooling/heating as needed are crucial to manage the strong exotherm of the sulfonation reaction, preventing temperature spikes that could lead to side reactions or a runaway reaction.

-

Reaction Completion: After the addition is complete, maintain the reaction mixture at 110-115°C for an additional 2 hours to ensure the disappearance of the starting material.[3][7][8] Rationale: This "cooking" period drives the reaction to completion, maximizing the yield of the desired product.

-

Quenching: Allow the reaction mixture to cool to 70-80°C. In a separate, larger beaker (e.g., 5L) equipped with a stirrer, prepare a slurry of 3 kg of crushed ice and water. Very slowly and carefully, pour the warm reaction mixture into the stirred ice-water slurry.[8] The temperature of the quench mixture should not be allowed to exceed 15-20°C. Causality: This quenching step hydrolyzes any remaining oleum and dissolves the sulfonic acid product. It is extremely exothermic and must be performed slowly with efficient cooling to prevent violent boiling and splashing of corrosive acid.

-

Product Isolation (Salting Out): To the resulting aqueous solution, slowly add solid sodium chloride with stirring until the solution is saturated. The sodium salt of this compound is less soluble and will precipitate out.[3][9] Rationale: The common ion effect and decreased polarity of the solvent reduce the solubility of the product salt, enabling its isolation from the aqueous solution.

-

Filtration and Drying: Filter the precipitated tan solid using a Buchner funnel. Wash the filter cake with a cold, saturated sodium chloride solution to remove residual acid. Dry the product in a vacuum oven at 60-70°C to a constant weight. The final product is typically a tan solid.[2]

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Part 3: Critical Safety and Hazard Management

The chemicals used in this synthesis are hazardous and demand strict adherence to safety protocols. The reaction itself carries inherent risks that must be managed through proper engineering controls and personal protective equipment.

3.1. Hazard Identification

| Substance | GHS Pictograms | Key Hazards |

|---|---|---|

| Fuming Sulfuric Acid | Corrosion | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. Reacts violently with water.[10] |

| p-Nitrochlorobenzene | Health Hazard, Acute Toxicity | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[11] |

| This compound | Corrosion | H314: Causes severe skin burns and eye damage.[12] Note: Can decompose explosively above 200°C.[3] |

3.2. Protective Measures

-

Engineering Controls: The entire synthesis must be conducted inside a certified chemical fume hood to prevent exposure to corrosive vapors and toxic dust.[11] An emergency eyewash station and safety shower must be readily accessible.[11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a full-face shield.[10][11]

-

Skin Protection: Wear chemically impervious gloves (e.g., butyl rubber), a flame-retardant lab coat, and closed-toe shoes.[10][11]

-

Respiratory Protection: If ventilation is insufficient, a full-face respirator with an appropriate acid gas cartridge is necessary.[10]

-

3.3. Emergency First Aid

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10][13]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes, holding eyelids open. Remove contact lenses if present and easy to do.[10][11]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10][11]

-

In all cases of exposure, seek immediate emergency medical attention.[10]

Part 4: Product Characterization and Quality Control

Post-synthesis, it is crucial to verify the identity and purity of the this compound. A combination of analytical techniques should be employed for a comprehensive characterization.

| Technique | Purpose | Expected Results & Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A reverse-phase method using a C18 column is typical. The mobile phase is often a gradient of acetonitrile and water with an acid modifier like phosphoric acid or formic acid (for MS compatibility).[14][15] Purity is determined by the relative peak area. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification. | Expect characteristic absorption bands for: S=O stretching (sulfonic acid group), asymmetric and symmetric NO₂ stretching (nitro group), C-Cl stretching, and aromatic C-H and C=C bonds.[15] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural confirmation. | ¹H NMR: Will show characteristic signals for the three distinct aromatic protons, with chemical shifts and coupling patterns dictated by the electronic effects of the -Cl, -NO₂, and -SO₃H groups.[15] ¹³C NMR: Will show six distinct signals for the aromatic carbons. |

| Melting Point | Physical property confirmation. | The dihydrate form of the compound has a reported melting point of 169°C, with decomposition.[3] A sharp melting point close to the literature value is indicative of high purity. |

Conclusion

The sulfonation of p-nitrochlorobenzene is an efficient and well-established route for the industrial production of this compound. This guide has detailed the foundational chemical principles, a practical and scalable experimental protocol, essential safety measures, and analytical validation techniques. Mastery of this synthesis is critical for industries that rely on this versatile intermediate for the production of a wide spectrum of dyes and specialty chemicals.[1][2] By understanding the causality behind each step—from the regioselectivity of the electrophilic attack to the critical need for temperature control—researchers and professionals can ensure a safe, efficient, and high-purity synthesis.

References

- Vertex AI Search. (n.d.). This compound: Your Key Intermediate for Vibrant Colorants.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of this compound.

- ECHEMI. (n.d.). This compound SDS, 96-73-1 Safety Data Sheets.

- Pfaltz & Bauer. (2023). SAFETY DATA SHEET - this compound dihydrate 60%.

- SIELC Technologies. (n.d.). Separation of Benzenesulfonic acid, 2-chloro-5-nitro-, sodium salt on Newcrom R1 HPLC column.

- Google Patents. (n.d.). DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride.

- Google Patents. (n.d.). JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.

- ChemicalBook. (n.d.). This compound | 96-73-1.

- Google Patents. (n.d.). DE2321332C2 - Process for the preparation of 2-nitro-5-chlorobenzenesulfonic acid.

- Thermo Fisher Scientific. (2021). SAFETY DATA SHEET - 2-Chloro-5-nitrobenzoic acid.

- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.

-

The Organic Chemistry Tutor. (2020). Nitration and Sulfonation of Benzene. Retrieved from [Link]

- PubChem. (n.d.). This compound.

- BenchChem. (n.d.). Analytical Techniques for the Characterization of 2-Chloro-5-nitrobenzaldehyde: Application Notes and Protocols.

- Chemguide. (n.d.). The sulphonation of benzene - electrophilic substitution.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 96-73-1 [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. m.youtube.com [m.youtube.com]

- 7. JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 8. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]

- 9. DE2321332C2 - Process for the preparation of 2-nitro-5-chlorobenzenesulfonic acid chloride or of 2-nitro-5-chlorobenzenesulfonic acid - Google Patents [patents.google.com]

- 10. echemi.com [echemi.com]

- 11. pfaltzandbauer.com [pfaltzandbauer.com]

- 12. This compound | C6H4ClNO5S | CID 7310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. Separation of Benzenesulfonic acid, 2-chloro-5-nitro-, sodium salt on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. benchchem.com [benchchem.com]

Spectroscopic data (NMR, IR, MS) for 2-Chloro-5-nitrobenzenesulfonic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-nitrobenzenesulfonic Acid

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS 96-73-1), a key intermediate in the synthesis of dyes and other specialty chemicals.[1][2] Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes theoretical predictions, available spectral data, and field-proven methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. Our focus is on the causality behind experimental choices and the robust interpretation of spectral features, grounded in authoritative references.

Molecular Structure and Spectroscopic Overview

This compound is a polysubstituted aromatic compound with the molecular formula C₆H₄ClNO₅S and a molecular weight of 237.62 g/mol .[3][4] The molecule's structural complexity, featuring a sulfonic acid group, a nitro group, and a chlorine atom on a benzene ring, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is critical for identity confirmation, purity assessment, and structural elucidation in synthetic and analytical workflows.

Figure 2: Proposed ESI-MS/MS fragmentation pathway.

Experimental Protocols

The following protocols are provided as a guide for acquiring high-quality spectroscopic data for this compound.

NMR Sample Preparation and Acquisition

Rationale: The choice of D₂O as a solvent is critical. Its ability to exchange with the acidic sulfonic acid proton prevents signal broadening and simplifies the spectrum by removing the -OH peak.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into an NMR tube.

-

Solvation: Add ~0.7 mL of deuterium oxide (D₂O, 99.9 atom % D).

-

Homogenization: Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

-

Acquisition:

-

Acquire a ¹H NMR spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. This will require a significantly longer acquisition time due to the low natural abundance of ¹³C.

-

Use the residual solvent peak (HDO) for referencing the ¹H spectrum (typically ~4.79 ppm).

-

IR Spectroscopy (KBr Pellet Method)

Rationale: The KBr pellet method is a classic and reliable technique for obtaining high-resolution IR spectra of solid samples, minimizing scattering effects. [5][6]

-

Drying: Gently grind ~200 mg of spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. Dry in an oven at 110°C for 2-4 hours to remove moisture. KBr is hygroscopic.

-

Sample Mixing: Add ~1-2 mg of the solid sample to the mortar containing the dried KBr.

-

Grinding: Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The particle size should be smaller than the wavelength of the IR radiation to reduce scattering. [7]4. Pellet Pressing: Transfer a portion of the mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Spectrum Acquisition: Record a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum.

ESI-MS Sample Preparation and Analysis

Rationale: ESI is a soft ionization technique ideal for polar, thermally labile molecules like sulfonic acids, preventing their decomposition in the ion source. Negative ion mode is chosen to facilitate the detection of the deprotonated molecule. [8]

-

Solution Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Parameters (Negative Ion Mode):

-

Set the ion source to negative polarity.

-

Optimize key parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal of the [M-H]⁻ ion.

-

Acquire a full scan mass spectrum (e.g., from m/z 50 to 300) to identify the parent ion.

-

-

MS/MS Analysis:

-

Select the [M-H]⁻ ion (m/z 236) as the precursor ion.

-

Perform tandem MS (MS/MS) by subjecting the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon).

-

Acquire the product ion spectrum to observe the characteristic fragments outlined in Table 4.

-

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process requiring the synergistic application of NMR, IR, and MS techniques. While ¹H NMR and IR data are readily interpretable from available spectra, ¹³C NMR and MS analyses currently rely on well-established predictive models and fragmentation rules derived from similar compounds. The protocols and interpretations provided in this guide offer a robust framework for scientists to confirm the identity and structure of this important chemical intermediate with a high degree of confidence.

References

-

Schmidt, K., Haglund, P., Wilken, R. D., Paasivirta, J., & Järnberg, U. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(1), 125-134. Available at: [Link]

-

Al-Naiema, I. M., & Stone, E. A. (2018). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Measurement Techniques, 11(3), 1439-1453. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974-4980. Available at: [Link]

-

SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-5-nitrobenzene sulfonic acid. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectrometry of Nitro and Nitroso Compounds. Request PDF. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. YouTube. Available at: [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

AZoM. (2019). The Ideal Samples for Analyzing Using Infrared Spectroscopy. Retrieved from [Link]

-

Kintek Solution. (n.d.). How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 800 MHz, D₂O, predicted) for Benzenesulfonic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). How to prepare IR samples?. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Rajanna, K. C., et al. (2012). Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. International Journal of Organic Chemistry, 2, 250-256. Available at: [Link]

-

NIST. (n.d.). Benzenesulfonic acid, sodium salt. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

SpectraBase. (n.d.). Methanesulfonic acid (anhydrous). John Wiley & Sons, Inc. Retrieved from [Link]

-

SpectraBase. (n.d.). Methanesulfonic acid (anhydrous) Compound with spectra. John Wiley & Sons, Inc. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzenesulfonic acid. John Wiley & Sons, Inc. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-5-nitrobenzoic acid. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Crumrine, D. S., & Gillece-Castro, B. (1986). Sulfur-33 NMR spectra of sulfonic acids and sulfonate salts. The Journal of Organic Chemistry, 51(1), 103-106. Available at: [Link]

-

Nagakura, S., & Tanaka, J. (1954). Ultraviolet and Infrared Absorption Spectra of Substituted Acetophenones and Benzoic Acids. The Journal of Chemical Physics, 22(4), 563-569. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. Page loading... [guidechem.com]

- 5. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 6. researchgate.net [researchgate.net]

- 7. eng.uc.edu [eng.uc.edu]

- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2-Chloro-5-nitrobenzenesulfonic Acid: A Technical Guide for Researchers

An In-depth Exploration of Physicochemical Properties and a Practical Framework for Solubility Determination in Organic Solvents

Authored by: Your Senior Application Scientist

Abstract

2-Chloro-5-nitrobenzenesulfonic acid, a key intermediate in the synthesis of dyes, pigments, and pharmaceuticals, presents a unique solubility profile critical to its application in organic synthesis.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and addresses the critical, yet sparsely documented, area of its solubility in organic solvents. Recognizing the gap in readily available quantitative data, this document offers a robust, step-by-step experimental protocol for researchers to accurately determine its solubility in various organic media. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize this important chemical compound.

Introduction: The Chemical Identity and Significance of this compound

This compound (CAS No. 96-73-1) is a substituted aromatic sulfonic acid with the chemical formula C₆H₄ClNO₅S.[1][3] It typically appears as a tan or yellowish-brown crystalline solid.[1][2][4] The molecule incorporates a benzene ring functionalized with a sulfonic acid group (-SO₃H), a chlorine atom (-Cl), and a nitro group (-NO₂). This unique combination of functional groups dictates its reactivity and physical properties, making it a versatile precursor in various industrial applications.[2][5]

The presence of the sulfonic acid group confers significant water solubility.[1][2][5] However, for its application in organic synthesis, where reactions are often conducted in non-aqueous media, a thorough understanding of its solubility in organic solvents is paramount. This guide aims to bridge the existing knowledge gap by providing a theoretical framework and a practical, validated methodology for determining this crucial parameter.

Physicochemical Properties: A Summary

A compilation of the known physical and chemical properties of this compound is presented in Table 1. This information is essential for safe handling and for designing experimental procedures.

| Property | Value | Source |

| CAS Number | 96-73-1 | [1][3] |

| Molecular Formula | C₆H₄ClNO₅S | [1][3] |

| Molecular Weight | 237.61 g/mol | [1] |

| Appearance | Tan or yellowish-brown solid | [1][2][4] |

| Melting Point | Approximately 130-135 °C | [5] |

| Water Solubility | Soluble | [1][5] |

| Acidity | Acidic due to the sulfonic acid group | [5] |

Theoretical Considerations for Solubility in Organic Solvents

The principle of "like dissolves like" provides a foundational understanding of solubility.[6] The solubility of this compound in a given organic solvent will be governed by a balance of intermolecular forces between the solute and the solvent molecules.

-

Polarity: The molecule possesses both polar (sulfonic acid and nitro groups) and non-polar (benzene ring) regions. The highly polar sulfonic acid group will favor interactions with polar solvents such as alcohols and ketones through hydrogen bonding and dipole-dipole interactions.

-

Hydrogen Bonding: The sulfonic acid group can act as both a hydrogen bond donor and acceptor, suggesting a higher solubility in protic solvents (e.g., ethanol, methanol) compared to aprotic solvents (e.g., acetone, ethyl acetate).

-

Dielectric Constant: Solvents with higher dielectric constants are generally better at solvating ions. While this compound is a covalent compound, the acidic proton can dissociate, and solvents with a high dielectric constant can stabilize the resulting ions, thereby increasing solubility.

Based on these principles, a qualitative prediction of solubility in common organic solvents can be made, as outlined in Table 2. However, experimental verification is crucial for quantitative assessment.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | High | Strong hydrogen bonding and polarity. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | Polar aprotic, can act as hydrogen bond acceptors. |

| Esters | Ethyl Acetate | Moderate | Moderately polar, can act as hydrogen bond acceptors. |

| Ethers | Diethyl Ether, Tetrahydrofuran | Low to Moderate | Lower polarity and limited hydrogen bonding capability. |

| Hydrocarbons | Hexane, Toluene | Very Low | Non-polar, unable to effectively solvate the polar functional groups. |

Experimental Protocol for Determining the Solubility of this compound

The following protocol provides a reliable method for the quantitative determination of the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 20 mL)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Syringe filters (0.45 µm)

Experimental Workflow

The overall workflow for the solubility determination is depicted in the following diagram:

Figure 1: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a known volume (e.g., 10.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 10-15 minutes.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining particulate matter.

-

Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated UV-Vis spectrophotometric or HPLC method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted supernatant.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Validation and Controls

-

Method Validation: The analytical method (UV-Vis or HPLC) should be validated for linearity, accuracy, and precision.

-

Temperature Control: Maintain a constant temperature throughout the experiment as solubility is temperature-dependent.

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The solubility should be constant at equilibrium.

-

Blank Samples: Analyze blank solvent samples to ensure there is no interference at the analytical wavelength or retention time.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table, allowing for easy comparison across different solvents.

Table 3: Experimentally Determined Solubility of this compound at 25 °C (Hypothetical Data)

| Solvent | Solubility (g/L) | Solubility (mol/L) |

| Methanol | [Insert experimental value] | [Insert experimental value] |

| Ethanol | [Insert experimental value] | [Insert experimental value] |

| Acetone | [Insert experimental value] | [Insert experimental value] |

| Ethyl Acetate | [Insert experimental value] | [Insert experimental value] |

| Tetrahydrofuran | [Insert experimental value] | [Insert experimental value] |

| Toluene | [Insert experimental value] | [Insert experimental value] |

| Hexane | [Insert experimental value] | [Insert experimental value] |

The results should be interpreted in the context of the theoretical principles discussed earlier. Any deviations from the expected trends should be noted and potential explanations explored.

Conclusion

While this compound is known to be water-soluble, a comprehensive understanding of its solubility in organic solvents is crucial for its effective use in organic synthesis. This technical guide has provided a theoretical framework for predicting its solubility and a detailed, practical protocol for its experimental determination. By following the outlined procedures, researchers can generate reliable and accurate solubility data, enabling them to optimize reaction conditions, improve yields, and facilitate the purification of this important chemical intermediate. The provided methodology serves as a self-validating system, ensuring the generation of trustworthy and reproducible results.

References

-

Lamar University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Hebei Runyao Technology Co., Ltd. (n.d.). This compound - Chlorinated Benzene Manufacturer in China. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry For Everyone. (2023, November 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of this compound: A Deep Dive. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C6H4ClNO5S | CID 7310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 96-73-1 [chemicalbook.com]

- 5. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Exporter [chlorobenzene.ltd]

- 6. m.youtube.com [m.youtube.com]

A Technical Guide to the Thermal Stability and Decomposition of 2-Chloro-5-nitrobenzenesulfonic Acid

Introduction

2-Chloro-5-nitrobenzenesulfonic acid (C₆H₄ClNO₅S), a synthetic organosulfur compound, is a pivotal intermediate in the chemical industry.[1] It serves as a cornerstone in the synthesis of a wide array of dyes, pigments, and pharmaceuticals.[1][2][3][4] Its molecular structure, featuring a benzene ring substituted with chloro, nitro, and sulfonic acid groups, imparts unique reactivity that is harnessed in various organic syntheses.[1][3][4] Typically appearing as a tan or light yellow to brownish solid, this compound is often produced through the sulfonation of 4-chloronitrobenzene.[1][2][3][4]

Given the energetic nature of the nitro group, a thorough understanding of the thermal stability and decomposition characteristics of this compound is paramount for ensuring safe handling, storage, and process design.[5] Nitroaromatic compounds are known for their potential to undergo energetic decomposition, which can lead to runaway reactions if not properly managed.[5] This guide provides an in-depth technical overview of the thermal behavior of this compound, methodologies for its assessment, and critical safety considerations for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 96-73-1 | [6] |

| Molecular Formula | C₆H₄ClNO₅S | [6] |

| Molecular Weight | 237.62 g/mol | [6] |

| Appearance | Light yellow to brownish crystals or powder; tan solid | [1][3][7] |

| Melting Point | 169 °C (decomposes, as dihydrate) | [8] |

| Boiling Point | Decomposes before boiling | [9] |

| Solubility in Water | Soluble | [9] |

Thermal Decomposition and Hazard Analysis

The presence of the nitro (-NO₂) group in the structure of this compound is a primary determinant of its thermal instability. Nitroaromatic compounds, as a class, are known to be energetically unstable and can decompose exothermically, releasing significant amounts of heat and gaseous products.[5] Reports indicate that this compound undergoes explosive decomposition when heated above 200 °C.[8]

The decomposition of nitroaromatic compounds can be initiated by various stimuli, with heat being the most common. The initial step in the thermal decomposition of many nitroaromatics is the cleavage of the C-NO₂ bond.[10] However, intramolecular rearrangements can also play a significant role, particularly in the presence of ortho-substituents.[10]

Causality of Thermal Instability

The thermal instability of this compound can be attributed to the following factors:

-

The Nitro Group: The N-O bonds in the nitro group are relatively weak and can break homolytically to form radical species, initiating a decomposition cascade.

-

Exothermic Decomposition: The decomposition reactions of nitro compounds are typically highly exothermic, meaning they release a substantial amount of energy in the form of heat.[11][12] This self-heating can accelerate the rate of decomposition, potentially leading to a thermal runaway.[11][12][13]

-

Gas Generation: Decomposition often produces a significant volume of gaseous products, such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[14] In a closed system, this gas generation can lead to a rapid pressure increase, posing a significant explosion hazard.

Experimental Assessment of Thermal Stability

A comprehensive evaluation of the thermal stability of this compound requires the use of specialized analytical techniques. These methods provide critical data on decomposition temperatures, heat release, and pressure generation, which are essential for defining safe operating and storage conditions.[12]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[15][16] It is a valuable tool for determining the onset temperature of decomposition, melting points, and other phase transitions.[15][17]

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a suitable DSC pan (e.g., aluminum, gold-plated stainless steel). The choice of pan material should consider potential reactivity with the sample.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-